

SHP2 PROTAC degradation kinetics time course studies

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Compound Focus: SHP2 protein degrader-2

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Comparison of SHP2 PROTAC Degraders

The table below summarizes the performance data for selected SHP2 PROTACs based on recent studies.

PROTAC Name	Target Warhead	E3 Ligase	DC50 / Potency	Degradation Time Course	Key Findings	Citation
P9	Novel allosteric inhibitor	VHL	35.2 ± 1.5 nM	Concentration- and time-dependent ; maximal degradation achieved within hours	First SHP2 PROTAC with excellent <i>in vivo</i> efficacy; nearly complete tumor regression in a xenograft model [1] [2]	
First-Generation Compound	RMC-4550	CRBN (via Pomalidomide)	Sub-micromolar (nanomolar range for lead)	Degradation observed in leukemic cells	SHP2 degradation led to MAPK signaling inhibition and suppression of cancer cell growth [3]	
D26	SHP2 allosteric inhibitor	VHL	Information missing	Information missing	Showed modest anticancer activity (<20% tumor growth inhibition) as a single agent	

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					in a xenograft model [1] [2]	
Compound from PCT/WO2021236775A1	SHP099-based (allosteric)	Not specified in excerpts	Induces degradation	Information missing	Heterobifunctional small molecules designed as SHP2 degraders for treating cancer [4]	

Experimental Protocols for Kinetic Studies

To generate the data in the table, researchers typically follow a standardized set of experiments. Here are the detailed methodologies for key assays.

• Degradation Kinetics and Dose-Response Analysis

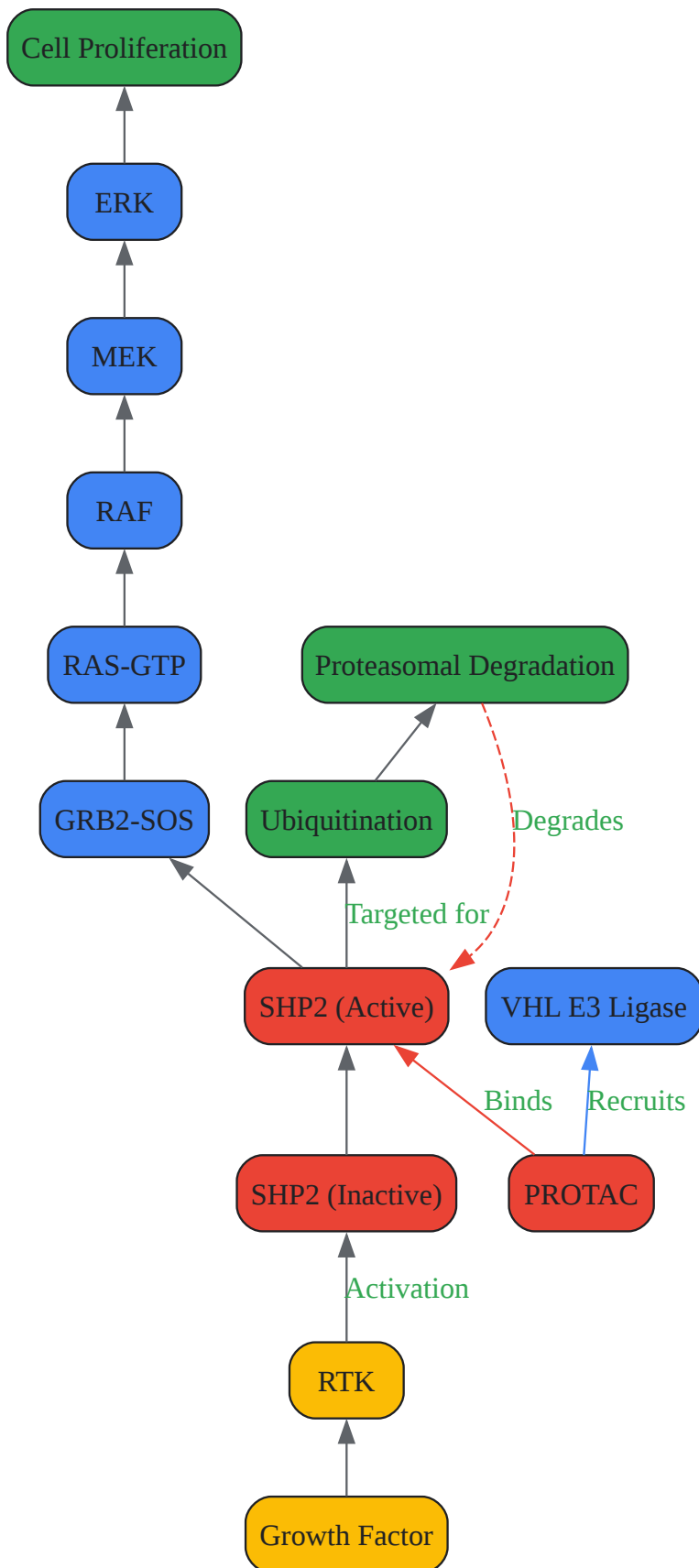
- **Cell Culture & Treatment:** Studies are performed in relevant cancer cell lines (e.g., HEK293, various leukemic, or solid tumor cells). Cells are treated with a range of PROTAC concentrations (e.g., from nanomolar to micromolar) for a set period (often **24 hours**) to establish a dose-response curve [3] [1] [2].
- **Time-Course Experiments:** To track the kinetics, cells are treated with a fixed concentration of the PROTAC (e.g., the DC_{50} or DC_{max} concentration) and harvested at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) [1].
- **Western Blotting:** Post-treatment, cell lysates are prepared. The levels of SHP2 protein are analyzed via Western blotting, using antibodies specific for SHP2.
- **Quantification:** Band intensities from Western blots are quantified using densitometry software. The percentage of SHP2 protein remaining is plotted against PROTAC concentration or time to determine the DC_{50} (half-maximal degradation concentration) and the D_{max} (maximal degradation achieved) [1] [2]. The time-course plot reveals the onset and duration of the degradation effect.

• Mechanism of Action Validation

- **Proteasome Dependence:** Cells are pre-treated with a proteasome inhibitor (e.g., MG-132) for a few hours before adding the PROTAC. If SHP2 degradation is blocked, it confirms the process is **proteasome-dependent** [1] [2].
- **E3 Ligase Dependence:** A critical control involves using a "hook" compound that is identical to the PROTAC but lacks the E3 ligase ligand (e.g., the SHP2 warhead with the linker only). If this compound fails to induce degradation, it demonstrates that recruitment of the specific E3 ligase (e.g., VHL) is essential [1].
- **Ubiquitination Assay:** To provide direct evidence, researchers can perform co-immunoprecipitation experiments. SHP2 is immunoprecipitated from PROTAC-treated cells, and the immunoprecipitate is then probed with an anti-ubiquitin antibody to detect the formation of ubiquitin chains on SHP2 [1].

SHP2 Signaling and PROTAC Mechanism

The following diagram illustrates the central role of SHP2 in cell signaling and the mechanism by which PROTACs induce its degradation.



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The diagram shows that SHP2 is a key node in the Ras/MAPK signaling pathway, promoting cell proliferation [3] [5]. The PROTAC molecule degrades active SHP2, thereby disrupting this oncogenic signaling cascade [1].

Key Research Implications

- **P9 represents a significant step forward:** The high potency (nanomolar DC_{50}) and proven *in vivo* efficacy of **P9** make it a standout candidate and a valuable tool for future research [1] [2].
- **E3 ligase choice is critical:** The **VHL** ligase was successfully used for degraders with *in vivo* activity (P9). In contrast, initial attempts with **CRBN** ligands (pomalidomide) faced challenges with chemical stability in the context of SHP2 inhibitor warheads, highlighting that E3 ligase selection is not just a matter of efficacy but also of compound stability [1] [2].
- **Degradation vs. Inhibition:** PROTACs offer a potential advantage over allosteric inhibitors by eliminating both the enzymatic and scaffolding functions of SHP2 and may help overcome non-mutational resistance mechanisms that can emerge with traditional inhibitors [3] [1].

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